molecular formula C18H24N2O3S B258904 (5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B258904
M. Wt: 348.5 g/mol
InChI Key: LTGLPYAKYKUGJR-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DMTD and has been found to have a range of interesting properties that make it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of DMTD is not yet fully understood, although it is thought to act by modulating a range of different cellular signaling pathways. For example, DMTD has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. DMTD has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
DMTD has been found to have a range of interesting biochemical and physiological effects, including the ability to modulate the expression of a range of different genes. For example, DMTD has been found to increase the expression of genes involved in antioxidant defense, as well as genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using DMTD in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are a number of different future directions for research on DMTD, including the investigation of its potential applications in drug development. For example, researchers could explore the use of DMTD as a potential treatment for a range of different diseases, including cancer, diabetes, and Alzheimer's disease. Another area of interest is in the development of new synthetic methods for DMTD, which could help to improve its purity and yield. Finally, researchers could investigate the mechanism of action of DMTD in more detail, which could provide insights into its potential applications in different experimental settings.

Synthesis Methods

DMTD can be synthesized using a variety of methods, including the reaction of 2-methoxybenzaldehyde with thiosemicarbazide in the presence of propylamine and acetic acid. This reaction results in the formation of the thiazolidine-2,4-dione ring structure, which is then further modified by the addition of dipropylamine to the methylidene group.

Scientific Research Applications

DMTD has been the subject of a number of scientific studies, with researchers investigating its potential applications in a range of different fields. One area of interest is in the development of new drugs, where DMTD has been found to exhibit a range of interesting pharmacological properties. For example, DMTD has been found to have anti-inflammatory and anti-cancer effects, as well as potential applications in the treatment of diabetes and Alzheimer's disease.

properties

Product Name

(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H24N2O3S/c1-4-10-19(11-5-2)13-20-17(21)16(24-18(20)22)12-14-8-6-7-9-15(14)23-3/h6-9,12H,4-5,10-11,13H2,1-3H3/b16-12+

InChI Key

LTGLPYAKYKUGJR-FOWTUZBSSA-N

Isomeric SMILES

CCCN(CCC)CN1C(=O)/C(=C\C2=CC=CC=C2OC)/SC1=O

SMILES

CCCN(CCC)CN1C(=O)C(=CC2=CC=CC=C2OC)SC1=O

Canonical SMILES

CCCN(CCC)CN1C(=O)C(=CC2=CC=CC=C2OC)SC1=O

Origin of Product

United States

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